molecular formula C12H14O5 B8667797 2-[(Tert-butylperoxy)carbonyl]benzoic acid CAS No. 15042-77-0

2-[(Tert-butylperoxy)carbonyl]benzoic acid

Cat. No.: B8667797
CAS No.: 15042-77-0
M. Wt: 238.24 g/mol
InChI Key: UQSXEMVUGMPGLS-UHFFFAOYSA-N
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Description

2-[(Tert-butylperoxy)carbonyl]benzoic acid: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used in various chemical reactions and industrial applications due to its ability to initiate free radical reactions. The compound is characterized by its molecular formula C12H14O5 and a molecular weight of 238.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is typically synthesized through the reaction of tert-butyl hydroperoxide with phthalic anhydride. The reaction is carried out in the presence of a solvent such as diethyl ether or a mixture of diethyl ether and petroleum ether. The product is then purified by crystallization and dried over sulfuric acid .

Industrial Production Methods: The industrial production of tert-butyl monoperphthalate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial during production due to the compound’s explosive nature .

Chemical Reactions Analysis

Types of Reactions: 2-[(Tert-butylperoxy)carbonyl]benzoic acid primarily undergoes oxidation reactions. It can also participate in substitution reactions, where the tert-butyl group is replaced by other functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of tert-butyl monoperphthalate include oxidized organic compounds such as ketones and carboxylic acids .

Mechanism of Action

The mechanism of action of tert-butyl monoperphthalate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate a chain reaction that leads to the oxidation of substrates. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to generate free radicals under mild conditions makes it a valuable reagent in both research and industrial applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and ability to initiate free radical reactions make it a valuable tool in various fields of research and production.

Properties

CAS No.

15042-77-0

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-tert-butylperoxycarbonylbenzoic acid

InChI

InChI=1S/C12H14O5/c1-12(2,3)17-16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

UQSXEMVUGMPGLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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